molecular formula C7H13ClN4O2 B1377797 2-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride CAS No. 1435999-12-4

2-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride

Cat. No. B1377797
M. Wt: 220.66 g/mol
InChI Key: ZUWZEGLJGSZXOE-UHFFFAOYSA-N
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Description

“2-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

Oxadiazoles, which are part of the compound’s structure, can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Chemical Reactions Analysis

The reaction scope of oxadiazoles includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

NMDA Receptor Antagonists and Ketamine

  • Use and Efficacy of Low-Dose Ketamine : This paper reviews the use of low-dose ketamine, an NMDA receptor antagonist, in managing acute postoperative pain. It discusses the role of NMDA receptors in nociceptive processing and evaluates the efficacy of ketamine in pain management when used alone or with other analgesic agents (Schmid, Sandler, & Katz, 1999).
  • Antidepressant Effects of NMDA Receptor Antagonists : This paper highlights the antidepressant efficacy of ketamine, attributing its effects to NMDA receptor antagonism. It discusses the potential of developing novel antidepressants based on NMDA receptor antagonism, suggesting a research path for compounds with similar mechanisms (Yang et al., 2012).

Oxadiazole Derivatives

  • Biological Activities of Oxadiazole Derivatives : This review summarizes various biological activities of coumarin and oxadiazole derivatives, highlighting their potential in drug development due to their wide range of pharmacological properties. It suggests that oxadiazole derivatives, like the specified compound, could have various therapeutic applications (Jalhan et al., 2017).
  • Therapeutic Worth of Oxadiazole Compounds : This comprehensive review discusses the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry, emphasizing their ability to bind with different enzymes and receptors due to their structural features. It suggests that oxadiazole compounds, including the specified chemical, could be key in developing new medicinal agents with various bioactivities (Verma et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the known applications of oxadiazoles .

properties

IUPAC Name

2-amino-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.ClH/c1-5-10-7(13-11-5)2-3-9-6(12)4-8;/h2-4,8H2,1H3,(H,9,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWZEGLJGSZXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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